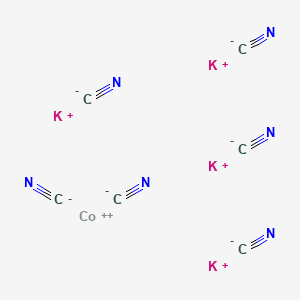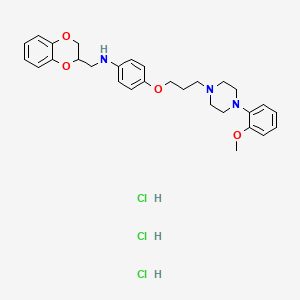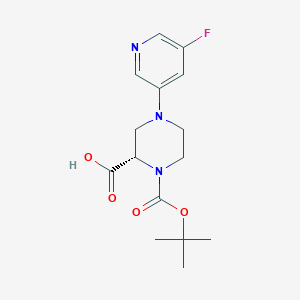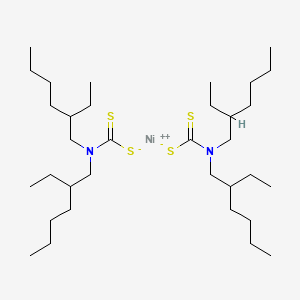
6-Methyl-1-phenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-phenylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound is specifically substituted with a methyl group at the 6th position and a phenyl group at the 1st position. It has the molecular formula C17H14 and a molecular weight of 218.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-phenylnaphthalene can be achieved through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions typically involve mild temperatures and the use of environmentally benign reagents .
Industrial Production Methods: Industrial production of this compound may involve the distillation and fractionation of petroleum or coal tar, followed by specific chemical reactions to introduce the methyl and phenyl groups at the desired positions .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-1-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, alkoxide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may yield various substituted naphthalenes .
Applications De Recherche Scientifique
6-Methyl-1-phenylnaphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-1-phenylnaphthalene involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism. Its antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Naphthalene: The parent compound with no substituents.
1-Methylnaphthalene: A similar compound with a methyl group at the 1st position.
2-Phenylnaphthalene: A similar compound with a phenyl group at the 2nd position.
Uniqueness: 6-Methyl-1-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
29304-61-8 |
|---|---|
Formule moléculaire |
C17H14 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
6-methyl-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14/c1-13-10-11-17-15(12-13)8-5-9-16(17)14-6-3-2-4-7-14/h2-12H,1H3 |
Clé InChI |
DMAFERAFJWPOLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)







![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)
![[3,3-Bis[4-(2-chloroethoxy)phenyl]-3-hydroxy-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13735863.png)


![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)

